molecular formula C15H12N4O2 B5434972 N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine

Cat. No.: B5434972
M. Wt: 280.28 g/mol
InChI Key: VUKGDSKOYREWIK-PXNMLYILSA-N
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Description

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often associated with bioactive natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine typically involves the condensation of 1H-benzimidazol-2-amine with a benzodioxole derivative under specific reaction conditions. A common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or modulate receptors involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine is unique due to its specific combination of the benzimidazole and benzodioxole moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-2-4-12-11(3-1)17-15(18-12)19-16-8-10-5-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H2,17,18,19)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKGDSKOYREWIK-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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